1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Catalog No.
S1896590
CAS No.
3449-26-1
M.F
C16H23NSi2
M. Wt
285.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

CAS Number

3449-26-1

Product Name

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

IUPAC Name

[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene

Molecular Formula

C16H23NSi2

Molecular Weight

285.53 g/mol

InChI

InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3

InChI Key

HIMXYMYMHUAZLW-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2

Protecting Group Chemistry

DPTMDS serves as a protecting group for various reactive functionalities, including:

  • Alcohols

    DPTMDS reacts with alcohols to form silyl ethers, which are stable under many reaction conditions that would otherwise affect the free hydroxyl group. These silyl ethers can be selectively cleaved under controlled conditions to regenerate the original alcohol PubChem, CID 76988: .

  • Amines

    DPTMDS can form stable silylamines with primary and secondary amines. These silylamines protect the amine group from unwanted reactions while allowing manipulation of other functionalities in the molecule [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].

  • Thiols

    DPTMDS reacts with thiols to form silyl sulfides, offering protection for the thiol group during organic synthesis PubChem, CID 76988: .

  • Carboxylic Acids

    DPTMDS can be used to form silyl esters, providing temporary protection for the carboxylic acid functionality [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].

The advantages of DPTMDS as a protecting group include:

  • Ease of Introduction: DPTMDS reacts with various functionalities under mild conditions, allowing for straightforward protection.
  • High Yields: Reactions with DPTMDS typically proceed in high yields, minimizing product loss.
  • Selective Removal: The silyl protecting groups derived from DPTMDS can be selectively cleaved using specific reagents, enabling controlled deprotection at desired points in a synthetic sequence.

These features make DPTMDS a valuable tool for organic chemists to achieve chemoselective transformations.

Other Research Applications

Beyond protecting group chemistry, DPTMDS finds use in other scientific research areas:

  • Organometallic Chemistry: DPTMDS can act as a ligand in organometallic complexes, influencing their reactivity and properties.
  • Materials Science: DPTMDS may be employed as a precursor for the synthesis of silicon-containing materials with tailored properties.

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₆H₂₃NSi₂. It features a unique structure consisting of two phenyl groups attached to a disilazane framework, which includes two silicon atoms and a nitrogen atom. The compound is characterized by its moderate boiling point of 96-99 °C at 0.1 mmHg and a density of 0.985 g/mL . It is often used as a protecting agent for reactive functional groups in organic synthesis due to its stability and ability to form stable silane bonds.

DPTMDS protects functional groups by forming a stable covalent bond with the reactive site. This sterically hinders the functional group, preventing it from reacting with other molecules in the reaction mixture. The bulky silyl groups also contribute to the hydrophobic character of the protected molecule, affecting its solubility and reactivity profile [].

DPTMDS is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. It is flammable and should be kept away from heat sources.

  • Acute Toxicity: Limited data available, but studies suggest moderate to low acute toxicity.
  • Chronic Toxicity: No data available on chronic toxicity or carcinogenicity.
Typical of silanes and silazanes. Notably, it can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reactivity allows it to form siloxane linkages when reacted with alcohols or phenols, facilitating the creation of silicone-based materials. Additionally, it can be involved in cross-linking reactions with other silanes or siloxanes under catalytic conditions .

The synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of dimethylphenylsilyl chloride with a suitable amine or silazane precursor. This process can be conducted under dry conditions to prevent unwanted hydrolysis. Alternatively, it may also be synthesized through the hydrosilylation of phenyl-containing alkenes with silazanes in the presence of catalysts such as platinum or rhodium .

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane finds applications in various fields:

  • Protective Agents: Used as a protecting group for reactive hydrogens in alcohols and amines.
  • Silicone Chemistry: Acts as a precursor in the synthesis of silicone materials and coatings.
  • Surface Modifications: Employed in enhancing hydrophobicity on surfaces due to its non-polar organic substituents .

Studies on interaction mechanisms involving 1,3-diphenyl-1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other functional groups. It forms stable bonds with hydroxyl and amine groups through silylation reactions. These interactions are crucial for applications in silicone chemistry and surface modifications .

Several compounds share structural similarities with 1,3-diphenyl-1,1,3,3-tetramethyldisilazane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,1,3,3-Tetramethyl-1,3-diphenyldisilazaneC₁₆H₂₃NSi₂Contains two methyl groups; used for similar applications but less sterically hindered.
1,3-Divinyl-1,1,3-trimethyldisilazaneC₁₄H₁₉NSi₂Vinyl groups allow for different polymerization reactions; less stable than diphenyl variant.
HexamethyldisilazaneC₈H₃₀N₂Si₃Fully methylated structure; more volatile and used primarily as a silylating agent.

Each compound exhibits unique properties that make them suitable for specific applications within organosilicon chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3449-26-1

Wikipedia

N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine

Dates

Modify: 2023-08-16

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